molecular formula C21H23ClN4O3S B2828938 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1448037-27-1

3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

Cat. No. B2828938
CAS RN: 1448037-27-1
M. Wt: 446.95
InChI Key: HRMZLJZFIYZIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. These types of rings are often found in biologically active compounds .

Scientific Research Applications

Antibacterial Applications

The synthesis and evaluation of novel heterocyclic compounds, including those with a sulfonamido moiety, have shown significant promise as antibacterial agents. For instance, compounds synthesized from active methylene compounds have demonstrated high antibacterial activities, highlighting their potential in addressing bacterial resistance (Azab, Youssef, & El-Bordany, 2013). Additionally, novel tetracyclic pyridone carboxylic acids with variations in their structural components have been tested for antibacterial activity and inhibitory activity on DNA gyrase, showing varying degrees of efficacy (Jinbo et al., 1993). These studies underscore the importance of structural modifications in enhancing the antibacterial properties of such compounds.

Antitumor Applications

Compounds derived from or related to the specified chemical structure have also been explored for their antitumor properties. The design, synthesis, and biological evaluation of new fused pyrazolothiazole scaffolds have been conducted, with some compounds showing promising in vitro antimicrobial potentialities, antioxidant activities, and, importantly, antitumor activity through molecular docking studies (Rizk et al., 2020). Furthermore, the synthesis of thiazolo[3,2-a] pyridine derivatives has highlighted the potential of such compounds as inhibitors against aldose reductase, an enzyme target in cancer therapy (Areal et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is essential for collagen stability.

Mode of Action

The compound interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylases . This inhibition results in a decrease in the production of 4-hydroxyproline, thereby reducing the formation of stable collagen.

Biochemical Pathways

The affected pathway is the collagen biosynthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, the compound disrupts the normal biosynthesis of collagen, leading to a reduction in the formation of stable collagen structures .

Pharmacokinetics

The compound’s efficacy against immortalized rat hepatic stellate cells (hsc-t6) suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates a decrease in the formation of stable collagen structures, which could potentially be beneficial in conditions characterized by excessive collagen deposition, such as fibrotic diseases.

Future Directions

Future research on this compound could involve further exploration of its synthesis and potential biological activities. This could include testing the compound against various biological targets to determine its activity and potential uses .

properties

IUPAC Name

12-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c22-16-4-2-8-23-19(16)29-14-6-9-25(10-7-14)18(27)11-13-12-30-21-24-17-5-1-3-15(17)20(28)26(13)21/h2,4,8,13-14H,1,3,5-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMZLJZFIYZIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCC(CC4)OC5=C(C=CC=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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